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molecular formula C10H12ClNSi B8560410 2-Trimethylsilylethynyl-5-chloropyridine

2-Trimethylsilylethynyl-5-chloropyridine

Cat. No. B8560410
M. Wt: 209.75 g/mol
InChI Key: MDXUUWIEIGOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05534635

Procedure details

0.10 g (0.5 mmol) of 2-trimethylsilylethynyl-5-chloropyridine, 0.01 g of sodium lauryl sulphate and 2 ml of deionized water are placed under an inert gas atmosphere. Subsequently, 0.25 g (15 mmol) of potassium permanganate is added thereto at 23° while stirring. After 2 hours the reaction mixture is treated with aqueous sodium bisulphite solution (about 40 percent) until, after filtration of a sample over filter paper, the violet colour of the permanganate has disappeared. The suspension is filtered over a layer of Dicalite and the filtrate is adjusted to pH 3 with 1N aqueous hydrochloric acid, whereby a white suspension results. This is cooled in an ice bath and the crystals are filtered off. The crystals are treated with 1 ml of deionized water, the suspension is again cooled to 0° and the crystals are filtered off. These are evaporated twice from methanol/toluene under reduced pressure and the residue is dried in a high vacuum. There are obtained 17 mg of 5-chloropyridine-2-carboxylic acid as a white, solid residue, m.p. 171°-172°.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C#[C:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][N:6]=1.S([O-])(OCCCCCCCCCCCC)(=O)=[O:15].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+].[OH2:43]>>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:15])=[O:43])=[N:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C[Si](C#CC1=NC=C(C=C1)Cl)(C)C
Step Two
Name
Quantity
0.01 g
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
at 23° while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after filtration of a sample
FILTRATION
Type
FILTRATION
Details
over filter paper
FILTRATION
Type
FILTRATION
Details
The suspension is filtered over a layer of Dicalite
CUSTOM
Type
CUSTOM
Details
results
TEMPERATURE
Type
TEMPERATURE
Details
This is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
ADDITION
Type
ADDITION
Details
The crystals are treated with 1 ml of deionized water
TEMPERATURE
Type
TEMPERATURE
Details
the suspension is again cooled to 0°
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
CUSTOM
Type
CUSTOM
Details
These are evaporated twice from methanol/toluene under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is dried in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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